molecular formula C21H22N2O5 B11090034 3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide CAS No. 5809-71-2

3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11090034
CAS No.: 5809-71-2
M. Wt: 382.4 g/mol
InChI Key: ARRPMFYEKBZOMJ-UHFFFAOYSA-N
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Description

3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions occur readily on the benzofuran ring due to its aromatic nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

5809-71-2

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22N2O5/c1-3-26-16-10-9-13(11-17(16)27-4-2)12-18(24)23-19-14-7-5-6-8-15(14)28-20(19)21(22)25/h5-11H,3-4,12H2,1-2H3,(H2,22,25)(H,23,24)

InChI Key

ARRPMFYEKBZOMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OCC

Origin of Product

United States

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